molecular formula C11H24ClNO3 B613091 H-D-Ser(tBu)-OtBu HCl CAS No. 179559-35-4

H-D-Ser(tBu)-OtBu HCl

Cat. No. B613091
M. Wt: 217,13*36,45 g/mole
InChI Key: RDWZQVGVBTYCBD-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ser(tBu)-OtBu HCl is a novel and versatile chemoselective reagent that has been developed for use in a variety of organic synthesis and medicinal chemistry applications. This reagent has been shown to be highly effective in the synthesis of compounds with a wide range of structural complexity, and its use has been reported in a number of different areas, including the synthesis of antibiotics, peptides, and other pharmaceuticals. In addition, H-D-Ser(tBu)-OtBu HCl has been used to facilitate the synthesis of high-value compounds in laboratory experiments.

Scientific Research Applications

    Peptide Synthesis

    • H-D-Ser(tBu)-OtBu HCl is used as a building block in the synthesis of peptides . The D-serine residue, protected by the tert-butyl (tBu) and methyl ester groups, allows for controlled and efficient coupling reactions .

    Proteomics Research

    • H-D-Ser(tBu)-OtBu HCl is described as a specialty product for proteomics research .

    Biochemical and Biophysical Studies

    • Biochemists often utilize H-D-Ser(tBu)-OtBu HCl in their research to investigate the role of D-serine and its analogs in biological systems .
    • D-serine is an important neuromodulator in the central nervous system, playing a crucial role in synaptic transmission and neural plasticity .
    • By incorporating H-D-Ser(tBu)-OtBu HCl into peptides or proteins, researchers can gain insights into the functional roles of D-serine in cells and organisms .

    Drug Discovery and Development

    • The unique biological activity of D-serine and its analogs has sparked interest in their potential as therapeutic agents .
    • H-D-Ser(tBu)-OtBu HCl, as a synthetic precursor, could be explored in drug discovery efforts. Its ability to modulate specific biological processes or interact with target molecules could lead to the identification of novel therapeutic strategies .

    Stereoselective Reactions

    • The stereoselectivity of H-D-Ser(tBu)-OtBu HCl, specifically the D-configuration of the serine residue, is crucial in certain biochemical reactions .
    • This stereoselectivity can be exploited to synthesize peptides or proteins with specific chiral properties, enabling the study of stereospecific interactions and biological functions .

    Material Science Applications

    • Beyond its biochemical applications, H-D-Ser(tBu)-OtBu HCl may also find uses in material science .
    • The amino acid structure and functionality of this reagent could be exploited in the synthesis of novel materials with unique properties or functionalities .
    • For example, it could serve as a building block in the construction of biocompatible polymers or as a modifier in materials designed for specific applications .

    Chemical Research

    • H-D-Ser(tBu)-OtBu HCl is an organic compound that can be used in various chemical research .
    • Its solubility properties make it suitable for use in reactions involving organic solvents .
    • The specific methods of application and outcomes would depend on the particular study or application .

    Pharmaceutical Manufacturing

    • Given its role in peptide synthesis and drug discovery, H-D-Ser(tBu)-OtBu HCl could also be used in the manufacturing of pharmaceuticals .
    • It could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a starting material in the production of drugs .
    • The specific methods of application and outcomes would depend on the particular drug being manufactured .

properties

IUPAC Name

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWZQVGVBTYCBD-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718555
Record name tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Ser(tBu)-OtBu HCl

CAS RN

179559-35-4
Record name tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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